molecular formula C15H11FN2 B12567419 6-Fluoro-3-[2-(pyridin-4-yl)ethenyl]-1H-indole CAS No. 177181-27-0

6-Fluoro-3-[2-(pyridin-4-yl)ethenyl]-1H-indole

Cat. No.: B12567419
CAS No.: 177181-27-0
M. Wt: 238.26 g/mol
InChI Key: UJTBWNKRXRHIGU-UHFFFAOYSA-N
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Description

6-Fluoro-3-[2-(pyridin-4-yl)ethenyl]-1H-indole is a fluorinated indole derivative with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-[2-(pyridin-4-yl)ethenyl]-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindole and 4-pyridinecarboxaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 6-fluoroindole and 4-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. This reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimization for cost-effectiveness and yield. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-[2-(pyridin-4-yl)ethenyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyls.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: The fluorine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.

Major Products

    Oxidation: Formation of carbonyl-containing derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

6-Fluoro-3-[2-(pyridin-4-yl)ethenyl]-1H-indole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-[2-(pyridin-4-yl)ethenyl]-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors affecting signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3-(pyridin-4-yl)indole: Lacks the ethenyl group, making it less versatile in certain applications.

    3-(2-(pyridin-4-yl)ethenyl)-1H-indole: Lacks the fluorine atom, which affects its electronic properties and reactivity.

    6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: A structurally related compound with different biological activities.

Uniqueness

6-Fluoro-3-[2-(pyridin-4-yl)ethenyl]-1H-indole is unique due to the presence of both the fluorine atom and the ethenyl group, which confer distinct electronic properties and reactivity. This makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

CAS No.

177181-27-0

Molecular Formula

C15H11FN2

Molecular Weight

238.26 g/mol

IUPAC Name

6-fluoro-3-(2-pyridin-4-ylethenyl)-1H-indole

InChI

InChI=1S/C15H11FN2/c16-13-3-4-14-12(10-18-15(14)9-13)2-1-11-5-7-17-8-6-11/h1-10,18H

InChI Key

UJTBWNKRXRHIGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2C=CC3=CC=NC=C3

Origin of Product

United States

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